N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline
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Overview
Description
N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline is a complex organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of 3-methyl-4-nitro-1,2-oxazole with an appropriate aldehyde under acidic conditions can yield the desired oxazole ring.
Thioether Formation: The final step involves the introduction of the methylsulfanyl group. This can be done through a nucleophilic substitution reaction where the oxazole derivative is reacted with a methylthiol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, where nucleophiles can replace the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen with palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline has several applications in scientific research:
Medicinal Chemistry: The compound’s oxazole ring is a common motif in many biologically active molecules, making it a potential candidate for drug development, particularly as antimicrobial or anticancer agents.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It can serve as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline largely depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: These compounds also contain an oxazole ring and have similar biological activities, such as antimicrobial and anticancer properties.
Imidazole Derivatives: These compounds have a similar heterocyclic structure and are known for their broad range of biological activities.
Uniqueness
N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline is unique due to the presence of both a nitro group and a methylsulfanyl group, which can impart distinct chemical reactivity and biological activity compared to other oxazole derivatives.
Properties
Molecular Formula |
C13H13N3O3S |
---|---|
Molecular Weight |
291.33 g/mol |
IUPAC Name |
N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-methylsulfanylaniline |
InChI |
InChI=1S/C13H13N3O3S/c1-9-13(16(17)18)11(19-15-9)7-8-14-10-5-3-4-6-12(10)20-2/h3-8,14H,1-2H3 |
InChI Key |
RNLYNQZHSKBTLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2SC |
Origin of Product |
United States |
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